molecular formula C17H30ClNSn B8071860 butane;2-chloro-4H-pyridin-4-ide;tin(4+)

butane;2-chloro-4H-pyridin-4-ide;tin(4+)

Cat. No.: B8071860
M. Wt: 402.6 g/mol
InChI Key: LVLJBORFULCLPG-UHFFFAOYSA-N
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Description

Butane;2-chloro-4H-pyridin-4-ide;tin(4+) is a complex organotin compound that combines the properties of butane, a simple alkane, with a chlorinated pyridine derivative and a tin ion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butane;2-chloro-4H-pyridin-4-ide;tin(4+) typically involves the reaction of 2-chloro-4H-pyridin-4-ide with a tin(IV) precursor in the presence of butane. The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the proper formation of the compound. Common reagents used in the synthesis include tin(IV) chloride and various solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions in specialized reactors. The process would include the careful handling of reagents and the use of catalysts to optimize yield and purity. The reaction mixture is typically subjected to purification steps such as distillation or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Butane;2-chloro-4H-pyridin-4-ide;tin(4+) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states of tin.

    Reduction: Reduction reactions can convert the tin(IV) center to lower oxidation states.

    Substitution: The chlorinated pyridine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions to replace the chlorine atom.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tin oxides, while substitution reactions can produce various substituted pyridine derivatives.

Scientific Research Applications

Butane;2-chloro-4H-pyridin-4-ide;tin(4+) has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex organometallic compounds.

    Biology: The compound’s potential biological activity is being explored, including its use as an antimicrobial agent.

    Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in targeting specific molecular pathways.

    Industry: It is used in the development of new materials with unique properties, such as catalysts and polymers.

Mechanism of Action

The mechanism by which butane;2-chloro-4H-pyridin-4-ide;tin(4+) exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The tin(IV) center can coordinate with various ligands, influencing the compound’s reactivity and biological activity. The chlorinated pyridine moiety can interact with nucleophilic sites in biological molecules, potentially leading to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-hydrazinopyridine: A related compound with similar structural features but different reactivity and applications.

    Tin(IV) chloride: A simpler tin compound used in various industrial processes.

    Butane: A simple alkane that serves as a building block in the synthesis of more complex compounds.

Uniqueness

Butane;2-chloro-4H-pyridin-4-ide;tin(4+) is unique due to its combination of a chlorinated pyridine derivative with a tin(IV) center, providing a versatile platform for various chemical reactions and applications. Its ability to undergo multiple types of reactions and its potential biological activity make it a valuable compound in both research and industry.

Properties

IUPAC Name

butane;2-chloro-4H-pyridin-4-ide;tin(4+)
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN.3C4H9.Sn/c6-5-3-1-2-4-7-5;3*1-3-4-2;/h2-4H;3*1,3-4H2,2H3;/q4*-1;+4
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVLJBORFULCLPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC[CH2-].CCC[CH2-].CCC[CH2-].C1=CN=C(C=[C-]1)Cl.[Sn+4]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30ClNSn
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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